molecular formula C12H16Cl3N3O6S B196277 S-(1,2,2-Trichlorovinyl)glutathione CAS No. 111574-85-7

S-(1,2,2-Trichlorovinyl)glutathione

Cat. No. B196277
M. Wt: 436.7 g/mol
InChI Key: ZGVLZGGEFXEFQB-WDSKDSINSA-N
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Description

“S-(1,2,2-Trichlorovinyl)glutathione” (TCVG) is a metabolite of tetrachloroethylene (PERC), a high-production volume chemical and environmental contaminant . TCVG is generated through the conjugation of PERC by glutathione-s-transferase . It is of special importance to human health due to its role in the toxicity attributed to PERC .


Synthesis Analysis

The synthesis of TCVG involves the conjugation of PERC by glutathione-s-transferase . This conjugation is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which may be further metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) or to electrophilic metabolites that are nephrotoxic and mutagenic .


Chemical Reactions Analysis

TCVG is a metabolite in the glutathione conjugation pathway of PERC . It is formed from the conjugation of PERC by glutathione-s-transferase . TCVG is then metabolized to form TCVC . TCVC can either be detoxified via N-acetyltransferases to NAcTCVC, bioactivated to 1,2,2-trichlorovinylthiol via cysteine conjugate β-lyase, or to TCVC sulfoxide via flavin-containing monoxygenase 3 and cytochrome P450s .

Scientific Research Applications

  • S-(1,2,2-Trichlorovinyl)glutathione is formed during glutathione S-transferase mediated bioactivation of Perchlorethene. It is a crucial step in the formation of reactive intermediates in the kidney, suggesting a mechanism for renal toxicity. This process appears significantly less active in humans compared to rats, indicating differences in susceptibility to Per-induced nephrotoxicity and carcinogenicity (Dekant et al., 1998).

  • In studies involving tetrachloroethylene (PERC), it's been observed that the formation of S-(1,2,2-Trichlorovinyl)glutathione and its metabolites are essential for understanding PERC toxicity. Techniques like ultra-high-performance liquid chromatography have been developed for analyzing these metabolites in various tissues, providing insights into the toxicokinetics of PERC exposure (Luo et al., 2017).

  • Occupational exposure studies have shown the excretion of metabolites formed by glutathione conjugation of tetrachloroethene, including S-(1,2,2-Trichlorovinyl)glutathione, in humans. These findings suggest that humans also have the capability to biosynthesize nephrotoxic glutathione S-conjugates from tetrachloroethene, though at a lower capacity than rats, which may be relevant for assessing human health risks (Birner et al., 1996).

  • Research on haloalkene and haloalkane glutathione S-conjugates, including S-(1,2,2-Trichlorovinyl)glutathione, has highlighted their genotoxic potential in kidney cells. These studies provide evidence that parent haloalkenes like trichloroethylene and tetrachloroethylene may have genotoxic effects in the kidney, the target organ for both acute toxicity and carcinogenicity (Vamvakas et al., 1989).

Safety And Hazards

TCVG is a metabolite of PERC, which is a high-production volume chemical and environmental contaminant that is hazardous to human health . The metabolites of PERC, including TCVG, are of special importance due to their role in the toxicity attributed to PERC . Specifically, the metabolites may be nephrotoxic and mutagenic .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,2,2-trichloroethenylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl3N3O6S/c13-9(14)10(15)25-4-6(11(22)17-3-8(20)21)18-7(19)2-1-5(16)12(23)24/h5-6H,1-4,16H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVLZGGEFXEFQB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(1,2,2-Trichlorovinyl)glutathione

CAS RN

111574-85-7
Record name S-(1,2,2-Trichlorovinyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111574857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2,2-TRICHLOROVINYL)GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3MD472OVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Jöttkandt, J Copjec - S: Journal of the Circle for Lacanian Ideology …, 2009 - philpapers.org
Sigi Jöttkandt & Joan Copjec, Islam and Psychoanalysis - PhilPapers Sign in | Create an account PhilPapers PhilPeople PhilArchive PhilEvents PhilJobs PhilPapers home Syntax …
Number of citations: 4 philpapers.org

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